4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, can be approached through several methods. One common method involves the use of triethyl orthoformate and sodium azide . Another approach is the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production methods for tetrazole derivatives often focus on optimizing yield and reducing costs. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are preferred. These methods aim to achieve good to excellent yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring can participate in reactions with acidic materials and strong oxidizers, leading to the liberation of corrosive and toxic gases . It can also react with active metals to form new compounds that may be explosive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include molecular iodine, sodium azide, and dicyandiamide. Reaction conditions often involve moderate temperatures and the use of solvents such as water or acetonitrile .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions can yield various substituted tetrazole derivatives .
Scientific Research Applications
4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . Additionally, they are used in the development of new pharmaceuticals and as tools for studying biological processes .
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with molecular targets and pathways in the body. Tetrazole derivatives can act as bioisosteres of carboxylic acids, allowing them to interact with various receptors and enzymes . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its ability to stabilize electrostatic repulsion and facilitate receptor-ligand interactions .
Comparison with Similar Compounds
4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other tetrazole derivatives, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole. These compounds share similar structural features but differ in their specific substituents and biological activities .
Properties
CAS No. |
883293-51-4 |
---|---|
Molecular Formula |
C14H13N5O2S |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
4-methyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13N5O2S/c1-11-5-7-14(8-6-11)22(20,21)16-12-3-2-4-13(9-12)19-10-15-17-18-19/h2-10,16H,1H3 |
InChI Key |
JBEFGZGCNLBXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.